
2-Hydroxy 5'-Methyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)(3-methylphenyl)methanone is an organic compound belonging to the class of aromatic ketones It features a methanone group bonded to a 2-hydroxyphenyl and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)(3-methylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-hydroxybenzoyl chloride reacts with 3-methylphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of (2-hydroxyphenyl)(3-methylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-hydroxybenzoic acid or 3-methylbenzoic acid.
Reduction: Formation of (2-hydroxyphenyl)(3-methylphenyl)methanol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-bromophenyl(3-methylphenyl)methanone.
Scientific Research Applications
(2-Hydroxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-hydroxyphenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxyphenyl)phenylmethanone
- (3-Hydroxyphenyl)(4-methylphenyl)methanone
Uniqueness
(2-Hydroxyphenyl)(3-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
InChI Key |
OLPMKBAMVUSBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


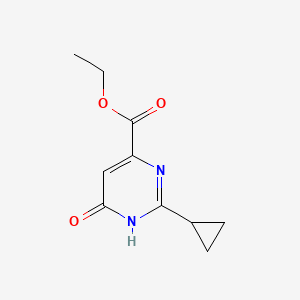
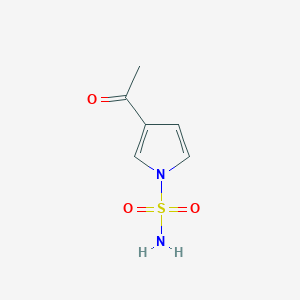
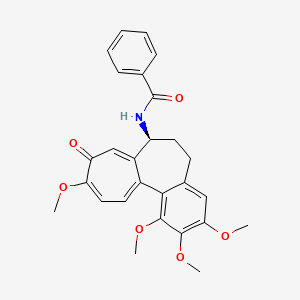
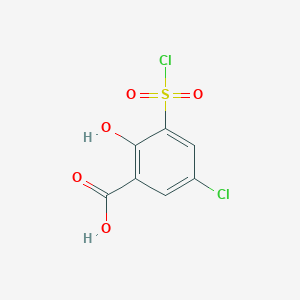
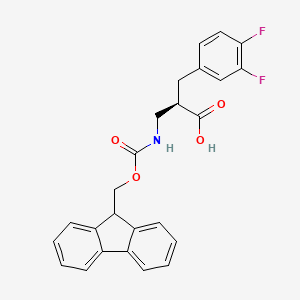
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)



